molecular formula C22H23N3O3 B11029703 N-[(11aS)-11-hydroxy-5-oxo-2,3,5,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl]-4-phenylbutanamide

N-[(11aS)-11-hydroxy-5-oxo-2,3,5,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl]-4-phenylbutanamide

Cat. No.: B11029703
M. Wt: 377.4 g/mol
InChI Key: KKOABFIVVJFXSA-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]-4-PHENYLBUTANAMIDE is a complex organic compound with a unique structure that includes a pyrrolo[2,1-c][1,4]benzodiazepine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of N-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]-4-PHENYLBUTANAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrrolo[2,1-c][1,4]benzodiazepine core through a series of cyclization reactions. Industrial production methods may involve continuous flow chemistry techniques to optimize yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzodiazepine core. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

N-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]-4-PHENYLBUTANAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolo[2,1-c][1,4]benzodiazepine core is known to interact with biological targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]-4-PHENYLBUTANAMIDE can be compared with other similar compounds, such as:

    Diazepam: A well-known benzodiazepine with anxiolytic properties.

    Clonazepam: Another benzodiazepine used for its anticonvulsant effects.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-[(6aS)-6,11-dioxo-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl]-4-phenylbutanamide

InChI

InChI=1S/C22H23N3O3/c26-20(10-4-8-15-6-2-1-3-7-15)23-16-11-12-18-17(14-16)22(28)25-13-5-9-19(25)21(27)24-18/h1-3,6-7,11-12,14,19H,4-5,8-10,13H2,(H,23,26)(H,24,27)/t19-/m0/s1

InChI Key

KKOABFIVVJFXSA-IBGZPJMESA-N

Isomeric SMILES

C1C[C@H]2C(=O)NC3=C(C=C(C=C3)NC(=O)CCCC4=CC=CC=C4)C(=O)N2C1

Canonical SMILES

C1CC2C(=O)NC3=C(C=C(C=C3)NC(=O)CCCC4=CC=CC=C4)C(=O)N2C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.